molecular formula C29H28N6O2S B11932942 2-[(3aR,6aS)-2-methyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-yl]-N-[(5-methylpyrazin-2-yl)methyl]-5-oxo-[1,3]benzothiazolo[3,2-a][1,8]naphthyridine-6-carboxamide

2-[(3aR,6aS)-2-methyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-yl]-N-[(5-methylpyrazin-2-yl)methyl]-5-oxo-[1,3]benzothiazolo[3,2-a][1,8]naphthyridine-6-carboxamide

Cat. No.: B11932942
M. Wt: 524.6 g/mol
InChI Key: ZAOCPDXRBFOCQL-YQQQUEKLSA-N
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Description

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Preparation Methods

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Industrial Production Methods

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Chemical Reactions Analysis

Types of Reactions

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Major Products

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Scientific Research Applications

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    Chemistry: Use as a reagent, catalyst, or intermediate in organic synthesis.

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    Industry: Applications in materials science, agriculture, or manufacturing.

Mechanism of Action

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Comparison with Similar Compounds

Comparison with Other Compounds

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List of Similar Compounds

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Properties

Molecular Formula

C29H28N6O2S

Molecular Weight

524.6 g/mol

IUPAC Name

2-[(3aR,6aS)-2-methyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-yl]-N-[(5-methylpyrazin-2-yl)methyl]-5-oxo-[1,3]benzothiazolo[3,2-a][1,8]naphthyridine-6-carboxamide

InChI

InChI=1S/C29H28N6O2S/c1-16-11-31-20(12-30-16)13-32-28(37)25-26(36)21-7-8-22(17-9-18-14-34(2)15-19(18)10-17)33-27(21)35-23-5-3-4-6-24(23)38-29(25)35/h3-8,11-12,17-19H,9-10,13-15H2,1-2H3,(H,32,37)/t17?,18-,19+

InChI Key

ZAOCPDXRBFOCQL-YQQQUEKLSA-N

Isomeric SMILES

CC1=CN=C(C=N1)CNC(=O)C2=C3N(C4=CC=CC=C4S3)C5=C(C2=O)C=CC(=N5)C6C[C@@H]7CN(C[C@@H]7C6)C

Canonical SMILES

CC1=CN=C(C=N1)CNC(=O)C2=C3N(C4=CC=CC=C4S3)C5=C(C2=O)C=CC(=N5)C6CC7CN(CC7C6)C

Origin of Product

United States

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